
2,6-Dimethylpiperidin-4-one
Overview
Description
2,6-Dimethylpiperidin-4-one is a heterocyclic organic compound with the molecular formula C7H13NO It is a derivative of piperidine, where two hydrogen atoms are replaced by methyl groups at the 2 and 6 positions, and a ketone group is present at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylpiperidin-4-one can be synthesized through several methods. One common approach involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Another method involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) to produce the desired piperidinone .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of deep eutectic solvents, such as glucose-urea, which provide an inexpensive and effective reaction medium . This method is advantageous due to its cost-effectiveness and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylpiperidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce secondary amines.
Scientific Research Applications
2,6-Dimethylpiperidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,6-Dimethylpiperidine: This compound is structurally similar but lacks the ketone group at the 4 position.
2,6-Diphenylpiperidin-4-one: This derivative has phenyl groups instead of methyl groups at the 2 and 6 positions.
Uniqueness: 2,6-Dimethylpiperidin-4-one is unique due to its specific substitution pattern and the presence of the ketone group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
2,6-Dimethylpiperidin-4-one (also known as this compound hydrochloride) is a heterocyclic compound with significant implications in medicinal chemistry and biological research. Its molecular formula is C7H13NO, and it has garnered attention for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting the central nervous system (CNS).
The compound is synthesized through the oxidation of 2,6-dimethylpiperidine using oxidizing agents, followed by the formation of its hydrochloride salt. This process allows for the introduction of a ketone functionality at the 4-position of the piperidine ring, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been studied for its role as an intermediate in synthesizing biologically active molecules and its potential to modulate enzyme activity .
Biological Activities
Research indicates that derivatives of piperidin-4-one exhibit a wide range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that derivatives of this compound possess antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli.
- CNS Activity : The compound has been investigated for its neuropharmacological effects, indicating potential applications in treating CNS disorders .
- Antitumor Properties : Some derivatives have shown promise in anticancer activity, suggesting a role in cancer therapeutics .
Study on Antibacterial Activity
A study evaluated the antibacterial efficacy of novel N-Hydroxy derivatives of this compound. The results indicated that these compounds exhibited moderate antibacterial activity against several pathogens. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the phenyl ring enhanced antibacterial potency .
CNS Activity Evaluation
Another research focused on the CNS effects of this compound. It was found to exhibit anxiolytic properties in animal models, suggesting its potential use as an anxiolytic agent. The mechanism involved modulation of neurotransmitter systems .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with related compounds can be insightful.
Compound | Key Features | Biological Activity |
---|---|---|
2,6-Dimethylpiperidine | Lacks ketone functionality | Limited biological activity |
4-Piperidone | Ketone at position 4 without methyl groups | Antimicrobial and CNS effects |
This compound | Methyl groups at positions 2 and 6 enhance reactivity | Broad spectrum: antibacterial, CNS effects |
Properties
IUPAC Name |
2,6-dimethylpiperidin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYOYMNCAWSORG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45717-87-1 | |
Record name | 2,6-Dimethylpiperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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